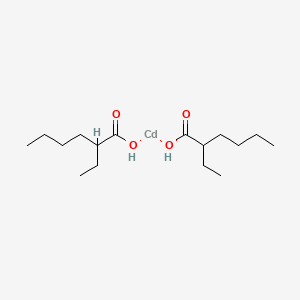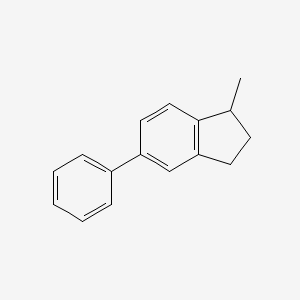
1-Methyl-5-phenylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-phenylindan is an organic compound with the molecular formula C16H16. It is a derivative of indan, characterized by the presence of a methyl group at the first position and a phenyl group at the fifth position of the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylindan can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of indan with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the cyclization of 1-phenyl-2-methyl-1,3-butadiene under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-phenylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: this compound-2-one.
Reduction: 1-Methyl-5-phenylindane.
Substitution: 1-Methyl-5-bromo-phenylindan, 1-Methyl-5-nitro-phenylindan.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-phenylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential as a ligand in binding studies with various biological targets.
Medicine: Investigations are ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which 1-Methyl-5-phenylindan exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites or receptor proteins, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methylindan: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylindan: Lacks the methyl group, which affects its steric and electronic properties.
1-Phenyl-2-methylindane: A structural isomer with different substitution patterns.
Eigenschaften
CAS-Nummer |
71823-64-8 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-methyl-5-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-7-8-15-11-14(9-10-16(12)15)13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI-Schlüssel |
HYACLZWJAWSGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1C=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


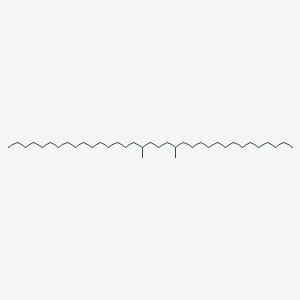

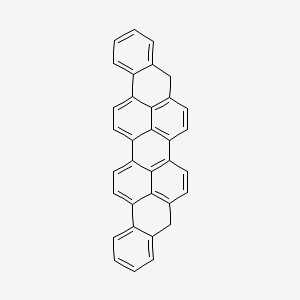
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
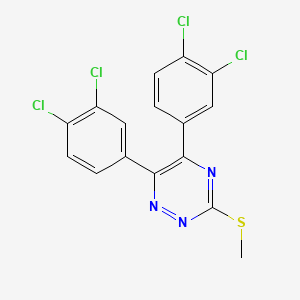
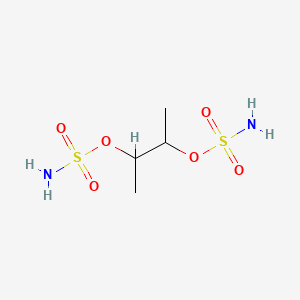
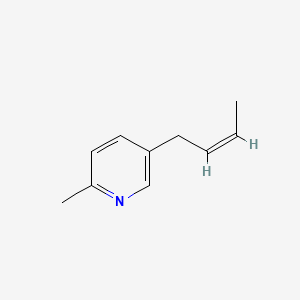
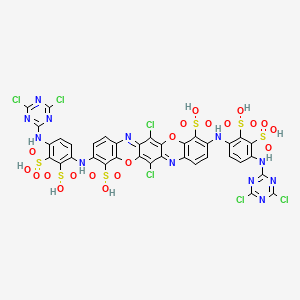



![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
